1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine
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Overview
Description
1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine is a nitrogen-containing heterocyclic compound. It is characterized by the presence of a pyrazole ring and a piperazine ring, making it a versatile intermediate in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine typically involves the reaction of 1-methyl-1H-pyrazole with piperazine. One common method uses phenylhydrazine and ethyl acetoacetate as starting materials, followed by cyclization, chloride acetylation, substitution, and deacetalization . Another method involves using 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine under acid catalysis .
Industrial Production Methods
The industrial production of this compound is designed to be efficient and scalable. The methods avoid the use of highly toxic or expensive reagents, making them suitable for large-scale production. The reaction steps are optimized for safety and simplicity, ensuring that the process is both cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can yield alkanes or amines .
Scientific Research Applications
1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and as a building block for bioactive molecules.
Industry: It is used in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways. For example, as an intermediate for dipeptidyl peptidase-4 inhibitors, it helps regulate blood sugar levels by inhibiting the enzyme that degrades incretin hormones . This inhibition increases the levels of incretin hormones, which in turn stimulate insulin secretion and decrease glucagon release, leading to improved blood sugar control.
Comparison with Similar Compounds
Similar Compounds
1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine: This compound is similar in structure but has a phenyl group instead of a methyl group.
1-Methyl-1H-pyrazole: This compound lacks the piperazine ring and is simpler in structure.
3-Amino-1-methyl-1H-pyrazole: This compound has an amino group instead of a piperazine ring.
Uniqueness
1-[(1-methyl-1H-pyrazol-3-yl)methyl]piperazine is unique due to its combination of a pyrazole ring and a piperazine ring, which provides it with distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Properties
Molecular Formula |
C9H16N4 |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-[(1-methylpyrazol-3-yl)methyl]piperazine |
InChI |
InChI=1S/C9H16N4/c1-12-5-2-9(11-12)8-13-6-3-10-4-7-13/h2,5,10H,3-4,6-8H2,1H3 |
InChI Key |
WKMVAUIUJYVRHX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CN2CCNCC2 |
Origin of Product |
United States |
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